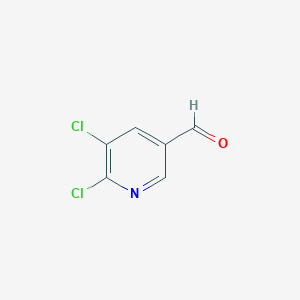

2,3-Dichloro-5-formylpyridine

Description

BenchChem offers high-quality 2,3-Dichloro-5-formylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-formylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSCFXKNBQZLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992305 | |

| Record name | 5,6-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71690-05-6 | |

| Record name | 5,6-Dichloronicotinaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71690-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichloronicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dichlorinated Pyridine Derivatives

A comprehensive analysis for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of a key dichlorinated pyridine derivative. While the primary focus of this document is 2,3-Dichloro-5-(trifluoromethyl)pyridine due to the extensive availability of research data, a summary of the known information for the less-documented 2,3-Dichloro-5-formylpyridine is also presented. This dual focus aims to provide a thorough resource for researchers interested in this class of compounds.

2,3-Dichloro-5-formylpyridine: A Sparsely Documented Compound

Physicochemical Properties of 2,3-Dichloro-5-formylpyridine

The known physicochemical data for 2,3-Dichloro-5-formylpyridine is summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₃Cl₂NO |

| CAS Number | 408526-50-1 |

Due to the limited information, detailed experimental protocols and specific biological activity data for 2,3-Dichloro-5-formylpyridine cannot be provided at this time. Researchers interested in this specific molecule may need to rely on predictive modeling or undertake foundational research to characterize its properties and potential applications.

2,3-Dichloro-5-(trifluoromethyl)pyridine: A Comprehensive Profile

In contrast, 2,3-Dichloro-5-(trifluoromethyl)pyridine is a well-documented and commercially significant chemical intermediate, primarily used in the synthesis of agrochemicals. Its properties and synthesis routes have been extensively studied.

Physicochemical Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The key physicochemical properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine are detailed in the following table for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₃N | [1][2] |

| Molecular Weight | 215.99 g/mol | [1][2] |

| CAS Number | 69045-84-7 | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 8 - 9 °C | [3] |

| Boiling Point | 168-169 °C; 80 °C at 20 mmHg | [3][4] |

| Density | 1.549 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.475 | [4] |

| Flash Point | 79 °C (closed cup) | [4] |

| Solubility | Soluble in chloroform and methanol. | [5] |

Experimental Protocols: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine can be achieved through various routes. A common and illustrative method involves the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine.

Protocol: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

This protocol is based on a patented method for the production of 2,3-dichloro-5-(trifluoromethyl)pyridine.[6]

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Iron(III) chloride (catalyst)

-

Hydrogen fluoride (fluorinating agent)

-

Dichloromethane (solvent for workup)

-

1 M Sodium hydroxide (aqueous solution for washing)

-

Water

Equipment:

-

Autoclave

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Charge the autoclave with 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and a 70% solution of hydrogen fluoride in pyridine (2.423 g, 85 mmol).[6]

-

Seal the autoclave and heat the reaction mixture to 175 °C overnight.[6]

-

Cool the autoclave to 130 °C and continue stirring for an additional 5 hours.[6]

-

After cooling to 25 °C, carefully vent the gas phase through a caustic lye scrubber.[6]

-

Dissolve the crude reaction mixture in dichloromethane.[6]

-

Wash the organic phase with 1 M aqueous sodium hydroxide and then with water.[6]

-

Remove the dichloromethane by distillation.[6]

-

Purify the final product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.[6]

Flowchart of the Synthesis Process

Caption: A simplified workflow for the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Applications and Biological Relevance

2,3-Dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate in the agrochemical industry.[7] It serves as a key building block for the synthesis of several pesticides.[7] While direct signaling pathway interactions of this compound are not extensively documented, its role as a precursor to biologically active molecules underscores its importance in applied chemistry and agriculture. The reactivity of the chlorine atoms allows for nucleophilic substitution reactions, enabling the creation of a diverse range of derivatives.[8]

References

- 1. Piperidine Derivatives (4) [myskinrecipes.com]

- 2. Piperidine Derivatives (2) [myskinrecipes.com]

- 3. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 4. 5,6-dichloropyridine-3-carbaldehyde [myskinrecipes.com]

- 5. Antirhinoviral activity of heterocyclic analogs of Win 54954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 7. 2,4-Dichloronicotinaldehyde|CAS 134031-24-6|Research Chemical [benchchem.com]

- 8. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,3-dichloro-5-formylpyridine, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, one-step formylation method for the 2,3-dichloropyridine core, this guide details a robust, multi-step approach. The synthesis commences with the bromination of 2,3-dichloropyridine to introduce a functional handle at the 5-position, followed by a palladium-catalyzed cyanation, and concludes with the reduction of the resulting nitrile to the target aldehyde.

Synthetic Pathway Overview

The synthesis of 2,3-dichloro-5-formylpyridine is strategically divided into three key stages:

-

Bromination of 2,3-Dichloropyridine: Introduction of a bromine atom at the 5-position of the pyridine ring to yield 2,3-dichloro-5-bromopyridine.

-

Palladium-Catalyzed Cyanation: Conversion of the bromo-intermediate to 2,3-dichloro-5-cyanopyridine using a palladium catalyst and a cyanide source.

-

Reduction of Nitrile to Aldehyde: Selective reduction of the cyano group to a formyl group using a hydride reducing agent.

Caption: Proposed synthetic pathway for 2,3-dichloro-5-formylpyridine.

Experimental Protocols

Stage 1: Synthesis of 2,3-Dichloro-5-bromopyridine

The initial step involves the electrophilic bromination of 2,3-dichloropyridine. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring, necessitating harsh reaction conditions.

Experimental Protocol:

To a solution of 2,3-dichloropyridine (1.0 eq) in oleum (20-30%), bromine (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to 120-130°C and stirred for 24-48 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium hydroxide. The resulting precipitate is filtered, washed with water, and dried to afford 2,3-dichloro-5-bromopyridine. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloropyridine | N/A |

| Reagents | Bromine, Oleum (20-30%) | N/A |

| Reaction Temperature | 120-130°C | N/A |

| Reaction Time | 24-48 hours | N/A |

| Yield | Moderate to Good | N/A |

Stage 2: Synthesis of 2,3-Dichloro-5-cyanopyridine

The conversion of the bromo-intermediate to the corresponding nitrile is achieved through a palladium-catalyzed cyanation reaction. This method offers high efficiency and functional group tolerance.[1][2][3][4]

Experimental Protocol:

In a sealed reaction vessel, 2,3-dichloro-5-bromopyridine (1.0 eq), zinc cyanide (0.6 eq), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq) are combined in a degassed solvent such as dimethylformamide (DMF) or a mixture of water and THF.[1] The mixture is heated to 80-120°C and stirred for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2,3-dichloro-5-cyanopyridine.

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloro-5-bromopyridine | N/A |

| Catalyst | Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) | [1][4] |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | [4] |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | [1] |

| Solvent | DMF or H₂O/THF | [1] |

| Reaction Temperature | 80-120°C | [1] |

| Reaction Time | 12-24 hours | N/A |

| Yield | Good to Excellent | [1][4] |

Note: The specific yield for this substrate may vary and requires experimental validation.

Caption: Experimental workflow for the synthesis of 2,3-dichloro-5-formylpyridine.

Stage 3: Synthesis of 2,3-Dichloro-5-formylpyridine

The final step is the selective reduction of the nitrile to the aldehyde using Diisobutylaluminum hydride (DIBAL-H). This reaction is performed at low temperatures to prevent over-reduction to the corresponding amine.[5][6]

Experimental Protocol:

A solution of 2,3-dichloro-5-cyanopyridine (1.0 eq) in anhydrous toluene is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of DIBAL-H in a suitable solvent (e.g., toluene or hexanes, 1.1-1.5 eq) is added dropwise, maintaining the temperature at -78°C. The reaction is stirred at this temperature for 2-4 hours. The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt or dilute hydrochloric acid. The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to afford 2,3-dichloro-5-formylpyridine.[5]

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloro-5-cyanopyridine | N/A |

| Reducing Agent | Diisobutylaluminum hydride (DIBAL-H) | [5][6] |

| Solvent | Anhydrous Toluene | [5] |

| Reaction Temperature | -78°C | [5][6] |

| Reaction Time | 2-4 hours | [5] |

| Quenching Agent | Methanol, Rochelle's salt solution | [5] |

| Yield | Good | [5] |

Note: Yields are typically good for this transformation but should be confirmed experimentally.

Conclusion

This technical guide outlines a feasible and robust synthetic pathway for the preparation of 2,3-dichloro-5-formylpyridine. The described three-stage process, involving bromination, palladium-catalyzed cyanation, and DIBAL-H reduction, provides a logical and experimentally sound approach for obtaining this important synthetic intermediate. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yields and purity for their specific applications.

References

- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 2. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 3. US20100160641A1 - Process for producing dihalopyridines - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,3-dichloro-5-formylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details various starting materials, reaction pathways, and experimental protocols, presenting quantitative data in a clear, comparative format to aid in synthetic strategy selection.

Introduction

2,3-Dichloro-5-formylpyridine, also known as 2,3-dichloro-5-pyridinecarboxaldehyde, is a valuable intermediate characterized by a pyridine ring substituted with two chlorine atoms and a formyl group. This substitution pattern imparts unique electronic properties and provides multiple reaction sites for further molecular elaboration, making it a crucial component in the synthesis of complex target molecules. This guide explores the most viable methods for its preparation, focusing on efficiency, scalability, and the availability of starting materials.

Synthetic Pathways and Starting Materials

The synthesis of 2,3-dichloro-5-formylpyridine can be approached from several key precursors. The primary strategies involve either the introduction of the formyl group onto a pre-existing 2,3-dichloropyridine scaffold or the transformation of a suitable functional group at the C-5 position of a 2,3-dichlorinated pyridine ring.

The main starting materials and the corresponding synthetic strategies are:

-

From 2,3-Dichloro-5-cyanopyridine: This is a promising route involving the reduction of the nitrile group to an aldehyde.

-

From 2,3-Dichloro-5-(trichloromethyl)pyridine: This pathway requires the conversion of the trichloromethyl group into a formyl group, typically through a two-step process of hydrolysis to the carboxylic acid followed by reduction.

-

From (2,3-Dichloropyridin-5-yl)methanol: This route involves the oxidation of a primary alcohol to the desired aldehyde.

-

From 2,3-Dichloropyridine: Direct formylation of the 2,3-dichloropyridine ring is a potential, though challenging, approach due to the deactivating effect of the chlorine substituents.

The following sections provide a detailed analysis of each of these synthetic routes.

Route 1: Reduction of 2,3-Dichloro-5-cyanopyridine

The reduction of a nitrile to an aldehyde is a well-established transformation in organic synthesis. For the conversion of 2,3-dichloro-5-cyanopyridine to 2,3-dichloro-5-formylpyridine, several methods can be employed.

Key Experiments and Methodologies

a) Stephen Aldehyde Synthesis: This classical method involves the treatment of the nitrile with anhydrous stannous chloride (SnCl₂) and hydrogen chloride (HCl) to form an aldimine intermediate, which is then hydrolyzed to the aldehyde[1][2][3][4].

b) Reduction with Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent that can selectively reduce nitriles to aldehydes at low temperatures[5][6][7][8][9].

Table 1: Comparison of Reduction Methods for 2,3-Dichloro-5-cyanopyridine

| Method | Reducing Agent | Key Conditions | Typical Yield (%) | Advantages | Disadvantages |

| Stephen Aldehyde Synthesis | SnCl₂, HCl | Anhydrous conditions, ethereal solvent, followed by hydrolysis | 60-80 (estimated) | Avoids over-reduction to the amine. | Requires handling of corrosive HCl gas; tin waste. |

| DIBAL-H Reduction | Diisobutylaluminium Hydride | Low temperature (-78 °C), inert atmosphere (e.g., Argon) | 70-90 (estimated) | High selectivity and yield; applicable to a wide range of nitriles. | Pyrophoric reagent requires careful handling; cryogenic temperatures. |

Experimental Protocols

General Protocol for DIBAL-H Reduction of 2,3-Dichloro-5-cyanopyridine:

-

A solution of 2,3-dichloro-5-cyanopyridine (1.0 eq.) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

-

A solution of DIBAL-H (1.1 eq.) in toluene is added dropwise, maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 2-3 hours.

-

The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

-

The mixture is allowed to warm to room temperature and stirred until two clear layers form.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 2,3-dichloro-5-formylpyridine.

Route 2: From 2,3-Dichloro-5-(trichloromethyl)pyridine

This synthetic approach involves the transformation of the CCl₃ group into a CHO group. This is typically achieved in two steps: hydrolysis to the corresponding carboxylic acid, followed by reduction of the carboxylic acid or its derivative to the aldehyde.

Key Experiments and Methodologies

a) Hydrolysis of the Trichloromethyl Group: The trichloromethyl group can be hydrolyzed to a carboxylic acid using various methods, including treatment with strong acids (e.g., sulfuric acid) or metal catalysts.

b) Reduction of the Carboxylic Acid Derivative: The resulting 2,3-dichloronicotinic acid can be converted to the aldehyde via its acid chloride. The Rosenmund reduction, which employs a poisoned palladium catalyst, is a suitable method for this transformation[10][11][12][13][14].

Table 2: Synthesis via 2,3-Dichloro-5-(trichloromethyl)pyridine

| Step | Reaction | Reagents | Key Conditions | Typical Yield (%) |

| 1 | Hydrolysis | H₂SO₄, H₂O | Heating | >90 (estimated) |

| 2a | Acid Chloride Formation | SOCl₂ or (COCl)₂ | Reflux | >95 (estimated) |

| 2b | Rosenmund Reduction | H₂, Pd/BaSO₄, quinoline | Toluene, reflux | 70-90 (estimated) |

Experimental Protocols

General Protocol for the Synthesis of 2,3-Dichloronicotinoyl Chloride:

-

A mixture of 2,3-dichloro-5-(trichloromethyl)pyridine and concentrated sulfuric acid is heated to effect hydrolysis to 2,3-dichloronicotinic acid.

-

The resulting carboxylic acid is isolated and dried.

-

The dried 2,3-dichloronicotinic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases.

-

Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2,3-dichloronicotinoyl chloride.

General Protocol for the Rosenmund Reduction:

-

A solution of 2,3-dichloronicotinoyl chloride in anhydrous toluene is added to a suspension of a poisoned palladium catalyst (e.g., 5% Pd on BaSO₄ with quinoline).

-

The mixture is heated to reflux, and a stream of hydrogen gas is bubbled through the solution.

-

The reaction is monitored by the cessation of HCl evolution.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting crude aldehyde is purified by distillation or chromatography.

Route 3: Oxidation of (2,3-Dichloropyridin-5-yl)methanol

The oxidation of a primary alcohol to an aldehyde is a common and generally high-yielding reaction. This route requires the prior synthesis of (2,3-dichloropyridin-5-yl)methanol, which can be prepared by the reduction of 2,3-dichloronicotinic acid or its esters.

Key Experiments and Methodologies

A variety of oxidizing agents can be used for this transformation, with the choice depending on the desired selectivity and reaction conditions.

-

Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective reagent for the oxidation of allylic and benzylic alcohols.

-

Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These chromium-based reagents are effective for the oxidation of primary alcohols to aldehydes.

-

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient method for alcohol oxidation.

Table 3: Comparison of Oxidation Methods for (2,3-Dichloropyridin-5-yl)methanol

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |

| MnO₂ | Dichloromethane, Chloroform | Reflux | 70-90 | Mild, selective for benzylic-type alcohols. | Requires a large excess of reagent. |

| PCC | Dichloromethane | Room Temperature | 70-85 | Readily available, reliable. | Carcinogenic chromium waste. |

| DMP | Dichloromethane | Room Temperature | 85-95 | Mild conditions, high yields. | Expensive, potentially explosive. |

Experimental Protocols

General Protocol for the Oxidation with Activated MnO₂:

-

To a solution of (2,3-dichloropyridin-5-yl)methanol in a suitable solvent (e.g., chloroform or dichloromethane), a large excess of activated manganese dioxide is added.

-

The resulting suspension is stirred vigorously at reflux for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese salts.

-

The filtrate is concentrated under reduced pressure to yield the crude 2,3-dichloro-5-formylpyridine, which can be further purified if necessary.

Route 4: Direct Formylation of 2,3-Dichloropyridine

The direct introduction of a formyl group onto the 2,3-dichloropyridine ring is a one-step approach, but it is often challenging due to the electron-withdrawing nature of the two chlorine atoms, which deactivates the pyridine ring towards electrophilic substitution.

Potential Formylation Reactions

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (typically formed from DMF and POCl₃) to formylate electron-rich aromatic and heteroaromatic compounds. Its success on 2,3-dichloropyridine would likely require harsh conditions and may result in low yields.

-

Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid (e.g., TiCl₄ or SnCl₄).

-

Metalation-Formylation: This involves the deprotonation of the pyridine ring using a strong base (e.g., n-BuLi or LDA) at a low temperature, followed by quenching with a formylating agent like DMF. The regioselectivity of the deprotonation is a key consideration.

Due to the challenges associated with the direct formylation of this deactivated pyridine system, this route is generally less favored compared to the functional group interconversion strategies outlined above.

Conclusion

The synthesis of 2,3-dichloro-5-formylpyridine can be accomplished through several strategic pathways. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. The reduction of 2,3-dichloro-5-cyanopyridine using DIBAL-H and the oxidation of (2,3-dichloropyridin-5-yl)methanol appear to be the most promising and reliable methods for obtaining the target compound in good yields. The two-step conversion from 2,3-dichloro-5-(trichloromethyl)pyridine via the Rosenmund reduction also presents a viable, albeit longer, alternative. Further process optimization may be required to adapt these general protocols for large-scale production.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 3. Stephen_aldehyde_synthesis [chemeurope.com]

- 4. byjus.com [byjus.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Rosenmund Reduction | OpenOChem Learn [learn.openochem.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. byjus.com [byjus.com]

- 14. Rosenmund reduction - Wikipedia [en.wikipedia.org]

The Synthetic Potential of 2,3-Dichloro-5-formylpyridine: A Versatile Scaffold for Novel Agrochemicals and Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-5-formylpyridine is a strategically functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals and pharmaceuticals. The presence of two reactive chlorine atoms at positions 2 and 3, coupled with a synthetically amenable formyl group at position 5, offers multiple avenues for structural elaboration and the introduction of diverse pharmacophoric motifs. While its trifluoromethyl analogue, 2,3-dichloro-5-(trifluoromethyl)pyridine, has been more extensively utilized, particularly in the agrochemical sector for the synthesis of fungicides like fluazinam, the formyl derivative represents an under-explored scaffold with considerable promise for accessing novel chemical entities. This guide explores the potential applications of 2,3-dichloro-5-formylpyridine, drawing upon established reactivity of similar heterocyclic systems to propose synthetic pathways towards biologically active molecules, including kinase inhibitors and fused heterocyclic systems.

Core Reactivity and Synthetic Handles

The chemical reactivity of 2,3-dichloro-5-formylpyridine is dictated by its three key functional groups:

-

C2-Chloride: Highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen. This position is prime for the introduction of amine, alcohol, and thiol nucleophiles.

-

C3-Chloride: Less reactive than the C2-chloride but can still be displaced under more forcing conditions or by using specific catalysts. This differential reactivity allows for sequential functionalization.

-

C5-Formyl Group: A versatile functional group that can undergo a wide range of transformations, including:

-

Reductive amination to form substituted amines.

-

Condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) to generate α,β-unsaturated systems.

-

Oxidation to a carboxylic acid.

-

Reduction to a hydroxymethyl group.

-

Formation of imines, oximes, and hydrazones.

-

This combination of reactive sites allows for a modular approach to the synthesis of complex molecules with diverse substitution patterns.

Potential Applications in Drug Discovery

The 2,3-dichloro-5-formylpyridine scaffold can serve as a key intermediate in the synthesis of various classes of biologically active compounds, particularly kinase inhibitors. Many kinase inhibitors feature a substituted pyridine or pyrimidine core that anchors the molecule within the ATP-binding pocket of the target kinase.

Synthesis of Pyridine-Based Kinase Inhibitors

A plausible synthetic strategy for kinase inhibitors involves the initial displacement of the C2-chloride with a suitable amine, followed by elaboration of the formyl group. For instance, reaction with an aniline derivative can furnish a 2-anilinopyridine core, a common motif in many kinase inhibitors. The formyl group can then be used to introduce further diversity and target specific interactions within the kinase active site.

Experimental Protocol: General Procedure for the Synthesis of 2-Anilino-3-chloro-5-(substituted-methyl)pyridines

-

Nucleophilic Aromatic Substitution: To a solution of 2,3-dichloro-5-formylpyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane, is added the desired aniline derivative (1.1 eq.) and a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq.). The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-(arylamino)-3-chloro-5-formylpyridine intermediate.

-

Reductive Amination: The intermediate from the previous step (1.0 eq.) is dissolved in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A secondary amine (1.2 eq.) is added, followed by a reducing agent like sodium triacetoxyborohydride (1.5 eq.). The reaction is stirred at room temperature until completion. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried, filtered, and concentrated. Purification by column chromatography yields the final 2-anilino-3-chloro-5-(substituted-methyl)pyridine product.

Quantitative Data:

| Compound Class | General Structure | Potential Kinase Targets | Reported IC50 Range (for analogs) |

| 2-Anilinopyridine Derivatives | EGFR, VEGFR, PDGFR, Abl | 1 nM - 10 µM | |

| Fused Pyridopyrimidines | PI3K, mTOR, CDK | 10 nM - 5 µM |

Logical Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic pathways from 2,3-dichloro-5-formylpyridine.

Potential Applications in Agrochemical Synthesis

Drawing parallels with its trifluoromethyl analogue, 2,3-dichloro-5-formylpyridine can be a precursor for novel herbicides and fungicides. The formyl group can be converted into other functional groups known to be important for pesticidal activity.

Synthesis of Fused Heterocyclic Systems

The formyl group, in conjunction with the adjacent chlorine atom, is well-suited for the construction of fused heterocyclic systems. For example, condensation with active methylene compounds followed by intramolecular cyclization could lead to novel pyridopyrimidines or other bicyclic systems with potential agrochemical applications.

Experimental Protocol: General Procedure for the Synthesis of Pyridothienopyrimidines

This protocol is adapted from known syntheses of similar heterocyclic systems.

-

Knoevenagel Condensation: 2,3-Dichloro-5-formylpyridine (1.0 eq.) and an active methylene compound such as malononitrile or ethyl cyanoacetate (1.1 eq.) are dissolved in a suitable solvent like ethanol or acetic acid. A catalytic amount of a base (e.g., piperidine or triethylamine) is added, and the mixture is refluxed until the reaction is complete. The product, a 2-(2,3-dichloro-pyridin-5-ylmethylene) derivative, can be isolated upon cooling and filtration.

-

Gewald Reaction: The product from the previous step (1.0 eq.), elemental sulfur (1.1 eq.), and a secondary amine (e.g., morpholine, 2.0 eq.) are heated in a solvent such as ethanol. This one-pot reaction leads to the formation of a substituted aminothiophene.

-

Cyclization: The aminothiophene intermediate is then cyclized to the pyridothienopyrimidine by heating with a suitable reagent like formamide or triethyl orthoformate.

Signaling Pathway Visualization

While this molecule is a synthetic intermediate and does not directly interact with a signaling pathway, the compounds derived from it may. For example, a hypothetical kinase inhibitor derived from this scaffold could inhibit the RAF-MEK-ERK pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.

Conclusion

2,3-Dichloro-5-formylpyridine presents itself as a valuable, albeit underutilized, building block for the synthesis of novel, biologically active compounds. Its array of functional groups allows for diverse and strategic chemical modifications, paving the way for the creation of libraries of compounds for screening in both pharmaceutical and agrochemical research. The synthetic pathways and potential applications outlined in this guide are intended to stimulate further investigation into this promising scaffold. The development of robust synthetic protocols and the biological evaluation of the resulting derivatives are key next steps in unlocking the full potential of 2,3-dichloro-5-formylpyridine.

An In-depth Technical Guide on 2,3-Dichloro-5-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-formylpyridine is a halogenated pyridine derivative containing a reactive aldehyde group. This substitution pattern makes it a potentially valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. While its structural features suggest potential applications in medicinal chemistry and materials science, publicly available scientific literature detailing its synthesis, properties, and applications is currently limited. This guide aims to provide a comprehensive overview based on the available information.

Chemical Properties and Synthesis

Based on its structure, 2,3-dichloro-5-formylpyridine is expected to exhibit reactivity characteristic of both an electron-deficient aromatic ring and an aldehyde. The chlorine atoms at the 2- and 3-positions withdraw electron density from the pyridine ring, making it susceptible to nucleophilic aromatic substitution. The formyl group at the 5-position can undergo a variety of reactions typical of aldehydes, such as oxidation, reduction, and condensation reactions.

Potential Applications in Research and Development

While specific examples of its use are scarce in the literature, the structure of 2,3-dichloro-5-formylpyridine suggests several potential applications in drug discovery and materials science.

-

Scaffold for Novel Heterocycles: The aldehyde functionality can serve as a handle for elaboration into various other functional groups or for the construction of fused ring systems. This could lead to the synthesis of novel scaffolds with potential biological activity.

-

Intermediate in Medicinal Chemistry: As described by a commercial supplier, it is considered a pharmaceutical intermediate.[1] The dichloropyridine core is a feature in some biologically active molecules, and the formyl group allows for the introduction of diverse substituents to explore structure-activity relationships.

Experimental Protocols

Due to the lack of published research, detailed experimental protocols for the synthesis or reactions of 2,3-dichloro-5-formylpyridine cannot be provided at this time.

Data Presentation

No quantitative data regarding the physical, chemical, or biological properties of 2,3-dichloro-5-formylpyridine has been found in the public scientific literature.

Signaling Pathways and Experimental Workflows

There is no information available in the scientific literature regarding the involvement of 2,3-dichloro-5-formylpyridine in any signaling pathways or established experimental workflows.

Conclusion

2,3-Dichloro-5-formylpyridine represents a chemical entity with potential for further exploration in organic synthesis and medicinal chemistry. However, the current lack of accessible scientific data, including synthetic methods, characterization data, and applications, presents a significant knowledge gap. Researchers interested in this compound may need to rely on proprietary information from chemical suppliers or develop novel synthetic and analytical methods. As new research emerges, the utility of this compound may become more clearly defined.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2,3-Dichloro-5-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds derived from 2,3-dichloro-5-formylpyridine. This starting material is a versatile building block for the creation of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. The following sections detail the synthesis of a key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, and provide a foundational protocol for its further elaboration.

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

The transformation of the formyl group into a trifluoromethyl group is a critical step in the synthesis of various agrochemicals and pharmaceuticals.[1] This conversion enhances the lipophilicity and metabolic stability of the resulting compounds.

Experimental Protocol: Fluorination of 2,3-dichloro-5-formylpyridine

This protocol describes the conversion of 2,3-dichloro-5-formylpyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine using sulfur tetrafluoride.

Procedure:

-

A mixture of 2,3-dichloro-5-formylpyridine (3 g) and sulfur tetrafluoride (4.5 g) is heated in an autoclave for 6 hours.

-

After cooling the reaction mixture, it is treated with an aqueous solution of sodium carbonate.

-

The product is extracted with methylene dichloride.

-

The organic extract is dried and the solvent is evaporated.

-

The residue is then distilled using a micro spinning band apparatus, with the fraction boiling at 65-100°C being collected.

Quantitative Data Summary

| Starting Material | Reagent | Product | Boiling Point (°C) | Reference |

| 2,3-dichloro-5-formylpyridine | Sulfur tetrafluoride | 2,3-dichloro-5-(trifluoromethyl)pyridine | 65-100 | [2] |

Logical Workflow for the Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

Caption: Synthetic workflow for the fluorination of 2,3-dichloro-5-formylpyridine.

Potential Applications in the Synthesis of Fused Pyridine Systems

While direct and detailed protocols for the synthesis of novel fused heterocycles from 2,3-dichloro-5-formylpyridine are not extensively documented in readily available literature, its structure suggests significant potential for such transformations. The presence of two chloro substituents and a formyl group provides multiple reaction sites for cyclization and functionalization.

Researchers can explore reactions with various nucleophiles to construct fused ring systems. For example, reaction with hydrazines could lead to pyrazolo[3,4-b]pyridines, while condensation with active methylene compounds could yield thieno[2,3-b]pyridines or other related heterocycles. Multicomponent reactions also present a promising avenue for the one-pot synthesis of complex heterocyclic scaffolds from this versatile starting material.[3]

Conceptual Reaction Pathway for Heterocycle Synthesis

References

Application Notes and Protocols: The Use of 2,3-Dichloro-5-formylpyridine in the Synthesis of a Potent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-formylpyridine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of substituted pyridine and fused-pyridine scaffolds. The presence of two chlorine atoms at positions 2 and 3, along with a formyl group at position 5, offers multiple reaction sites for chemical modification. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen activates the formyl group for various transformations, while the chlorine atoms themselves can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. This application note details the use of 2,3-dichloro-5-formylpyridine in the synthesis of a novel series of kinase inhibitors, highlighting a key reductive amination step.

Application in Kinase Inhibitor Synthesis

A series of potent kinase inhibitors with a substituted aminomethylpyridine core were synthesized starting from 2,3-dichloro-5-formylpyridine. The general synthetic approach involves the reductive amination of the formyl group with a primary or secondary amine, followed by further diversification through substitution of the chloro groups. This methodology allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

General Synthetic Scheme

The overall synthetic strategy is depicted below. The initial key step is the formation of a Schiff base between 2,3-dichloro-5-formylpyridine and a desired amine, which is subsequently reduced to the corresponding secondary or tertiary amine.

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-((2,3-dichloropyridin-5-yl)methyl)aniline

This protocol describes the reductive amination of 2,3-dichloro-5-formylpyridine with aniline to yield a key intermediate.

Materials:

-

2,3-Dichloro-5-formylpyridine

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2,3-dichloro-5-formylpyridine (1.0 eq) in dichloroethane (0.2 M) was added aniline (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

The reaction mixture was stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) was added portion-wise over 15 minutes.

-

The reaction was stirred at room temperature for 16 hours.

-

The reaction was quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The layers were separated, and the aqueous layer was extracted with dichloroethane (3 x 20 mL).

-

The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product was purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-((2,3-dichloropyridin-5-yl)methyl)aniline.

Data Presentation

The following table summarizes the typical yield and characterization data for the synthesized intermediate.

| Compound | Molecular Formula | Molecular Weight | Yield (%) | Appearance |

| N-((2,3-dichloropyridin-5-yl)methyl)aniline | C₁₂H₁₀Cl₂N₂ | 253.13 | 75-85 | Off-white solid |

Signaling Pathway Context

The synthesized compounds were designed to target specific kinases involved in cancer cell proliferation and survival. The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Caption: Generic kinase signaling pathway inhibition.

Conclusion

2,3-Dichloro-5-formylpyridine serves as a valuable and reactive starting material for the synthesis of medicinally relevant compounds. The protocol provided for reductive amination is robust and allows for the introduction of diverse amine functionalities, which is a crucial step in building a library of potential kinase inhibitors for drug discovery campaigns. Further modifications at the chloro-positions can be explored to optimize the potency, selectivity, and pharmacokinetic properties of the final compounds.

Application Notes and Protocols: Condensation Reactions of 2,3-Dichloro-5-formylpyridine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a fundamental transformation in organic synthesis. The resulting C=N double bond is a versatile functional group found in many biologically active compounds and serves as a key intermediate for the synthesis of various nitrogen-containing heterocycles. 2,3-Dichloro-5-formylpyridine is a valuable building block in medicinal and agrochemical research. The presence of two chlorine atoms on the pyridine ring offers opportunities for further functionalization through nucleophilic substitution or cross-coupling reactions, making its Schiff base derivatives attractive scaffolds for combinatorial library synthesis and drug discovery.

These application notes provide an overview of the synthesis of Schiff bases derived from 2,3-Dichloro-5-formylpyridine and various primary amines. The protocols outlined below are based on general methods for imine formation and can be adapted for specific substrates.

Applications

Schiff bases derived from pyridine derivatives are of significant interest due to their wide range of biological activities and applications:

-

Pharmacological Scaffolds: Pyridine-based Schiff bases are known to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The Schiff bases of 2,3-Dichloro-5-formylpyridine can be explored for similar activities.

-

Coordination Chemistry: The imine nitrogen atom is a good ligand for metal ions. Schiff bases of this type can be used to form stable transition metal complexes, which themselves can have interesting catalytic or biological properties.[3]

-

Synthetic Intermediates: The imine bond can be readily reduced to form secondary amines or attacked by nucleophiles to generate more complex molecular architectures. This makes them valuable intermediates in multi-step syntheses.[4]

-

Agrochemicals: Halogenated pyridines are key components in many modern pesticides and herbicides. The Schiff base derivatives of 2,3-Dichloro-5-formylpyridine could serve as precursors to novel agrochemicals.[5]

General Reaction Scheme

The condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of 2,3-dichloro-5-formylpyridine, followed by the elimination of a water molecule to form the imine.

Caption: General reaction scheme for Schiff base formation.

Experimental Protocols

The following are general protocols for the synthesis of Schiff bases from 2,3-Dichloro-5-formylpyridine. The choice of solvent and catalyst will depend on the reactivity of the primary amine.

Protocol 1: Acid-Catalyzed Condensation in Refluxing Ethanol

This is a common and effective method for the condensation of aromatic and aliphatic amines.

Materials:

-

2,3-Dichloro-5-formylpyridine

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve 2,3-Dichloro-5-formylpyridine (1.0 eq) in absolute ethanol.

-

Add the primary amine (1.0-1.1 eq) to the solution.

-

Add a few drops of glacial acetic acid to the reaction mixture.[6]

-

Attach a condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.[6]

-

The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).

Protocol 2: Room Temperature Synthesis in Ethanol

For more reactive primary amines, the reaction may proceed at room temperature without the need for heating.

Materials:

-

2,3-Dichloro-5-formylpyridine

-

Primary amine

-

Ethanol

-

Erlenmeyer flask

-

Magnetic stirrer

Procedure:

-

Dissolve 2,3-Dichloro-5-formylpyridine (1.0 eq) in ethanol in an Erlenmeyer flask.

-

Add the primary amine (1.0-1.1 eq) to the solution and stir at room temperature.

-

Monitor the reaction by TLC.

-

If the reaction is slow, a catalytic amount of acetic acid can be added.

-

Once the reaction is complete, the product can be isolated as described in Protocol 1.

Protocol 3: Using Molecular Sieves as a Dehydrating Agent

For sensitive substrates or to drive the equilibrium towards the product, molecular sieves can be used to remove the water formed during the reaction.

Materials:

-

2,3-Dichloro-5-formylpyridine

-

Primary amine

-

Anhydrous solvent (e.g., dichloromethane, THF, or toluene)

-

4Å Molecular Sieves

-

Round-bottom flask with a stir bar

-

Inert atmosphere setup (optional)

Procedure:

-

To a round-bottom flask, add 2,3-Dichloro-5-formylpyridine (1.0 eq) and the primary amine (1.0-1.1 eq).

-

Add the anhydrous solvent and activated 4Å molecular sieves.

-

Stir the mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the molecular sieves and wash them with the solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from substituted aldehydes and primary amines. These can be used as a starting point for optimizing the reaction with 2,3-Dichloro-5-formylpyridine.

| Aldehyde | Primary Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Salicylaldehyde | 4-Ethoxyaniline | None | Ethyl Lactate | RT | 0.25 | >90 | [7] |

| Substituted Benzaldehyde | Aniline Derivatives | Acetic Acid | Ethanol | Reflux | 6 | 80-90 | [6] |

| Pyridine-2-carboxaldehyde | 4-Ethoxyaniline | None | Ethanol | Reflux | 2 | 83.5 | [8] |

| Cyclohexanone | Phenylethylamine | p-TSA | Cyclohexane | Reflux | - | 95 | [9] |

| 1-Benzyl-4-piperidone | Allylamine | K₂CO₃ | Toluene | 60 | 12 | 97 | [9] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Characterization Data

The formation of the Schiff base can be confirmed by various spectroscopic methods.

| Technique | Key Feature | Expected Observation |

| FT-IR | C=N stretch | A strong absorption band in the region of 1600-1650 cm⁻¹. Disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H bend of the primary amine. |

| ¹H NMR | Imine proton (-CH=N-) | A singlet in the range of δ 8.0-9.0 ppm. Disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm). |

| ¹³C NMR | Imine carbon (-CH=N-) | A signal in the range of δ 145-165 ppm. |

| Mass Spec | Molecular Ion Peak | The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the Schiff base product. |

Visualizations

Experimental Workflow

Caption: A typical workflow for Schiff base synthesis.

Reaction Mechanism

Caption: The mechanism of Schiff base formation.

References

- 1. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heteroletters.org [heteroletters.org]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Introduction to Schiff Base (2023) | Sophie De Oliveira | 2 Citations [scispace.com]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Imine formation-Typical procedures - operachem [operachem.com]

Application Notes and Protocols for Schiff Base Formation with 2,3-Dichloro-5-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from substituted pyridine aldehydes are a versatile class of compounds with significant applications in medicinal chemistry and materials science.[1] The imine or azomethine group (-C=N-) is a key structural motif that imparts a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The presence of the dichloro-substituted pyridine ring in Schiff bases derived from 2,3-Dichloro-5-formylpyridine offers a unique scaffold for the development of novel therapeutic agents and functional materials. This document provides detailed protocols for the synthesis of Schiff bases from 2,3-Dichloro-5-formylpyridine and various primary amines, along with characterization data and potential applications.

Applications in Drug Development

Schiff bases are known to be readily synthesized and can be easily modified, making them attractive candidates for drug discovery programs.[1] The nitrogen atom of the imine group and the pyridine ring can coordinate with metal ions, leading to the formation of metal complexes with potentially enhanced biological activities.[3] Schiff base derivatives of pyridine have been investigated for their potential as:

-

Anticancer Agents: Some pyridine-based Schiff bases have shown promising cytotoxic activity against various cancer cell lines.[4]

-

Antimicrobial Agents: The imine linkage is crucial for the antimicrobial activity of many Schiff bases, with activity reported against a broad spectrum of bacteria and fungi.

-

Anti-inflammatory Agents: Certain Schiff base compounds exhibit anti-inflammatory effects, comparable to established therapeutic agents.

-

Antiviral Agents: Researchers have synthesized and screened various Schiff base analogs for their antiviral potential.

Experimental Protocols

The following section details a general protocol for the synthesis of Schiff bases from 2,3-Dichloro-5-formylpyridine and a primary amine.

General Protocol for Schiff Base Synthesis

This protocol is based on the classical method of refluxing equimolar amounts of an aldehyde and a primary amine in an alcoholic solvent, often with an acid catalyst.[3][5]

Materials:

-

2,3-Dichloro-5-formylpyridine

-

Primary amine (e.g., aniline, substituted anilines, alkyl amines)

-

Absolute Ethanol or Methanol[6]

-

Glacial Acetic Acid (catalyst)[3]

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,3-Dichloro-5-formylpyridine (1 equivalent) in a minimal amount of absolute ethanol or methanol.

-

To this solution, add an equimolar amount of the desired primary amine (1 equivalent).

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]

-

Equip the flask with a condenser and reflux the mixture with constant stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

If a precipitate forms upon cooling, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether.[5]

-

If no precipitate forms, reduce the solvent volume using a rotary evaporator. The resulting solid or oil can then be purified.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

-

Dry the purified product under vacuum.

-

Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and characterization data for Schiff bases derived from pyridine aldehydes. While specific data for 2,3-Dichloro-5-formylpyridine derivatives are limited in the literature, the presented data for analogous compounds can serve as a reference.

| Aldehyde | Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) | M.p. (°C) | IR (C=N, cm⁻¹) | Reference |

| 4-Formylpyridine | p-Anisidine | Water | None | 0.25 | 99.86 | 91-93.5 | 1620 | [4] |

| 4-Pyridine carboxaldehyde | 3-Amino pyridine | Ethanol | - | 1 | - | - | ~1590 | [5] |

| 3-Chloro benzaldehyde | 2-Amino pyridine | Ethanol | Acetic Acid | 4 | - | - | 1699 | [6] |

| Di(2-pyridyl)-ketone | 2-Aminopyridine | Ethanol | Acetic Acid | 5 | - | - | - | [3] |

Note: The reaction conditions and yields can vary significantly based on the specific primary amine used and the scale of the reaction.

Mandatory Visualizations

Diagram of the General Schiff Base Formation Reaction

Caption: General reaction scheme for Schiff base formation.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Signaling Pathway (Hypothetical)

While a specific signaling pathway for Schiff bases of 2,3-Dichloro-5-formylpyridine is not established, a hypothetical mechanism of action for a Schiff base drug candidate targeting a bacterial enzyme could be visualized as follows.

Caption: Hypothetical mechanism of antibacterial action.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. ijsred.com [ijsred.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3-Dichloro-5-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,3-dichloro-5-formylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its selective functionalization is crucial for the synthesis of novel compounds.

Introduction

2,3-Dichloro-5-formylpyridine is a key heterocyclic intermediate possessing two reactive chlorine atoms at positions amenable to selective palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the formyl group significantly influences the reactivity of the C-Cl bonds. Generally, the chlorine at the C2-position, being ortho to the ring nitrogen, is more activated towards oxidative addition to a palladium(0) catalyst compared to the chlorine at the C3-position. This inherent reactivity difference allows for regioselective functionalization, providing a pathway to a diverse array of substituted pyridine derivatives.

This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Regioselectivity in Cross-Coupling Reactions

The primary challenge and opportunity in the cross-coupling of 2,3-dichloro-5-formylpyridine lies in controlling the regioselectivity. The C2-position is electronically favored for oxidative addition due to the inductive effect of the adjacent nitrogen atom. However, the choice of palladium catalyst, ligand, base, and solvent can influence the selectivity, and in some cases, sequential or double couplings can be achieved. For the protocols described herein, the primary focus is on the selective mono-functionalization at the more reactive C2-position.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-chloro-5-formylpyridines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The reaction of 2,3-dichloro-5-formylpyridine with various boronic acids or their esters provides access to a wide range of 2-aryl-3-chloro-5-formylpyridine derivatives.

Quantitative Data Summary

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | [Hypothetical] 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | [Hypothetical] 92 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 10 | [Hypothetical] 78 |

Note: The data presented in this table is hypothetical and based on typical conditions for Suzuki-Miyaura couplings of related dichloropyridines. Actual yields may vary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagents and Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,3-dichloro-5-formylpyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (see table), and the ligand (if applicable).

-

Solvent and Base Addition: Add the specified solvent and base (see table).

-

Reaction: Stir the mixture at the indicated temperature for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling of 2,3-dichloro-5-formylpyridine.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-chloro-5-formylpyridine Derivatives

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.[1][2][3] This reaction can be applied to 2,3-dichloro-5-formylpyridine to introduce a variety of primary and secondary amines at the C2-position.

Quantitative Data Summary

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | [Hypothetical] 88 |

| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | [Hypothetical] 75 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | [Hypothetical] 90 |

Note: The data presented in this table is hypothetical and based on typical conditions for Buchwald-Hartwig aminations of related dichloropyridines. Actual yields may vary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reagents and Setup: In a glovebox, charge a Schlenk tube with the palladium catalyst, ligand, and base. Add 2,3-dichloro-5-formylpyridine (1.0 mmol).

-

Amine and Solvent Addition: Add the amine (1.2 mmol) and the anhydrous solvent.

-

Reaction: Seal the tube and heat the mixture with stirring at the indicated temperature for the specified time. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Logical Workflow for Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination of 2,3-dichloro-5-formylpyridine.

Sonogashira Coupling: Synthesis of 2-Alkynyl-3-chloro-5-formylpyridines

The Sonogashira coupling provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5] This reaction is valuable for the introduction of alkynyl moieties onto the pyridine ring, which can serve as handles for further synthetic transformations.

Quantitative Data Summary

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 60 | 8 | [Hypothetical] 82 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 5 | DIPA | Toluene | 80 | 12 | [Hypothetical] 79 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (4) | 8 | Piperidine | DMF | 70 | 10 | [Hypothetical] 85 |

Note: The data presented in this table is hypothetical and based on typical conditions for Sonogashira couplings of related dichloropyridines. Actual yields may vary.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reagents and Setup: To a degassed solution of 2,3-dichloro-5-formylpyridine (1.0 mmol) in the specified solvent, add the terminal alkyne (1.2 mmol), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

-

Base Addition: Add the amine base.

-

Reaction: Stir the reaction mixture at the indicated temperature for the specified time until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalytic Cycle of Sonogashira Coupling

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The 2,3-disubstituted-5-formylpyridine scaffold is a valuable pharmacophore found in a variety of biologically active molecules. The ability to selectively introduce diverse functionalities at the C2 and C3 positions allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The formyl group at the C5 position can be further elaborated through various chemical transformations, such as reductive amination, oxidation, or Wittig reactions, to introduce additional diversity and modulate the physicochemical properties of the final compounds. In materials science, these highly functionalized pyridine derivatives can be utilized as building blocks for the synthesis of novel organic electronic materials, ligands for metal complexes, and functional polymers.

Conclusion

The palladium-catalyzed cross-coupling reactions of 2,3-dichloro-5-formylpyridine offer a powerful and versatile platform for the synthesis of a wide range of substituted pyridine derivatives. By carefully selecting the reaction conditions, regioselective functionalization can be achieved, providing access to valuable intermediates for drug discovery and materials science. The protocols outlined in these application notes serve as a starting point for the development of robust and efficient synthetic routes to novel and complex molecules based on this privileged scaffold.

References

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Their structural resemblance to purines allows them to interact with a variety of biological targets, leading to potential therapeutic applications. While the direct synthesis from dichloropyridines is not a commonly reported route, a highly efficient and versatile two-step method starting from readily available 4-amino-2,6-dialkylpyrimidine-5-carbonitriles has been established. This protocol provides a reliable pathway for the synthesis of novel N,7-disubstituted pyrimido[4,5-d]pyrimidin-4-amines, which are of great interest for the development of new therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the synthesis of a series of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, outlining the reaction workflow, quantitative data, and detailed experimental procedures.

Synthetic Workflow Overview

The synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines is achieved through a two-step process. The first step involves the reaction of a 4-amino-2,6-dialkylpyrimidine-5-carbonitrile with a trialkylorthoester to form a key intermediate imidate. In the second step, this intermediate undergoes a cyclization reaction with a substituted aniline to yield the final pyrimido[4,5-d]pyrimidine product.[1]

Caption: Two-step synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines.

Quantitative Data Summary

The following tables summarize the yields and characterization data for a selection of synthesized N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine derivatives.

Table 1: Synthesis of Intermediate Imidates

| Intermediate | R1 | R2 | Yield (%) | Physical Appearance |

| 2a | Methyl | Ethyl | 74 | Beige solid |

| 2b | Ethyl | Ethyl | 71 | Viscous oil |

Data extracted from a representative synthesis of similar compounds.[1]

Table 2: Synthesis of Final Pyrimido[4,5-d]pyrimidine Products

| Product | R1 | R2 | Ar Substituent | Yield (%) | Melting Point (°C) |

| 4c | Methyl | Ethyl | H | 35 | 224-226 |

| 4d | Methyl | H | p-tolyl | 16 | 234 |

| 4g | Methyl | Methyl | p-tolyl | 28 | 176-178 |

| 4h | Methyl | Ethyl | p-tolyl | 30 | 148-150 |

| 4i | Methyl | Methyl | p-chlorophenyl | 22 | 162-164 |

| 4k | Methyl | H | 3,5-dimethoxyphenyl | 47 | >266 |

Data represents a selection of synthesized derivatives for illustrative purposes.[1]

Experimental Protocols

Step 1: General Procedure for the Synthesis of Intermediate Imidates (e.g., 2a)

Materials:

-

4-Amino-2,6-dimethylpyrimidine-5-carbonitrile (1a)

-

Triethylorthoacetate

-

Anhydrous reaction vessel with a reflux condenser

Procedure:

-

A mixture of 4-amino-2,6-dimethylpyrimidine-5-carbonitrile (1a, 1.0 eq) in triethylorthoacetate (10 eq) is placed in an anhydrous reaction vessel.

-

The reaction mixture is heated to reflux and stirred for 12 hours.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The resulting solid residue is collected by filtration and recrystallized from diethyl ether to afford the intermediate imidate 2a as a beige solid.[1]

Characterization Data for 2a:

-

Yield: 74%[1]

-

Melting Point: 66-68 °C[1]

-

IR (cm⁻¹): 2210, 1660[1]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.38 (d, J = 8 Hz, 2H), 7.45–7.39 (m, 3H), 4.32 (q, J = 7.1 Hz, 2H), 2.68 (s, 3H), 2.07 (s, 3H), 1.33 (t, J = 7.1 Hz, 3H)[1]

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 170.39, 167.42, 165.02, 164.17, 135.39, 130.69, 127.91, 127.46, 114.25, 97.18, 62.68, 22.52, 16.96, 12.83[1]

-

HRMS (ESI, M+H⁺): Calculated for C₁₆H₁₇N₄O: 281.13969, Found: 281.1396[1]

Step 2: General Procedure for the Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines (e.g., 4c)

Materials:

-

Intermediate Imidate (e.g., 2a )

-

Substituted Aniline (e.g., Aniline)

-

Toluene

-

Anhydrous reaction vessel with a reflux condenser

Procedure:

-

A solution of the intermediate imidate (e.g., 2a , 1.0 eq) and the corresponding substituted aniline (1.2 eq) in toluene (10 mL) is prepared in an anhydrous reaction vessel.

-

The reaction mixture is heated to reflux and stirred for 8 hours.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the final N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine product.

Characterization Data for 5-Ethyl-2-methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine (4c):

-

Yield: 35%[1]

-

Physical Appearance: Beige solid[1]

-

Melting Point: 224–226 °C[1]

-

IR (cm⁻¹): 3484, 1605[1]

-